molecular formula C4H6FN3O2S B13525443 dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride

dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B13525443
M. Wt: 179.18 g/mol
InChI Key: LRVGLQPCSXEEFD-UHFFFAOYSA-N
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Description

Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with sulfonyl fluoride reagents under controlled conditions. One common method involves the use of trifluoromethanesulfonyl fluoride as the sulfonylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool for studying enzyme function and for developing enzyme inhibitors as potential drugs .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in the arrangement of nitrogen atoms.

    Sulfonyl Chlorides: Similar in reactivity but contain a chlorine atom instead of a fluoride.

    Sulfonamides: Derived from sulfonyl fluorides by substitution with amines.

Uniqueness

Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride is unique due to its combination of the triazole ring and the sulfonyl fluoride group, which imparts distinct reactivity and potential for diverse applications. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in chemical biology and medicinal chemistry .

Properties

Molecular Formula

C4H6FN3O2S

Molecular Weight

179.18 g/mol

IUPAC Name

4,5-dimethyl-1,2,4-triazole-3-sulfonyl fluoride

InChI

InChI=1S/C4H6FN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3

InChI Key

LRVGLQPCSXEEFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)S(=O)(=O)F

Origin of Product

United States

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